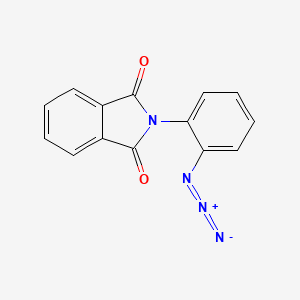

2-Phthalimidophenyl azide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Phthalimidophenyl azide can be achieved through various methods. One approach involves the carbonylative cyclization of aromatic amides . Another method involves the carbonylative cyclization of o-dihaloarenes or o-haloarenes . Other strategies include the cyclization of isocyanate or isocyanide with arenes, cyclization involving maleimides, and miscellaneous synthesis .

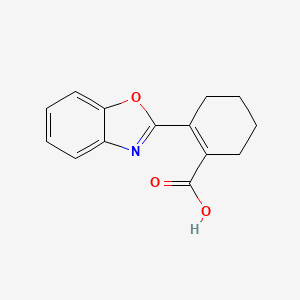

Molecular Structure Analysis

The molecular structure of 2-Phthalimidophenyl azide can be determined using techniques such as X-ray crystallography . A novel method has been introduced to predict the temperature at which maximum mass loss for organic azides occurs, which requires only the molecular structure of the desired organic azide .

Chemical Reactions Analysis

Azides, including 2-Phthalimidophenyl azide, can be used as nucleophiles in S N 2 reactions . They can also undergo intramolecular amination via acid-catalyzed rearrangement . Azides are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Physical And Chemical Properties Analysis

The stability of 2-Phthalimidophenyl azide is a major issue for safety, efficacy, and quality of the drug . Various environmental factors such as light, oxygen, moisture, temperature, and pH have influence on the stability of drug substances .

Wissenschaftliche Forschungsanwendungen

1. Biopolymer Modification

Research by Oliveira et al. (2012) explored the modification of N-phthaloyl-chitosan, a biopolymer, using azide-alkyne coupling. This process involves chemoselective conjugation, enhancing the bioadhesion and tissue-regeneration properties of chitosan, making it suitable for topical applications or for removing toxic substances from environmental sources.

2. Antioxidant Evaluation

López et al. (2016) conducted a study on the synthesis of benzimidazolin-2-ones from phthalic anhydride derivatives, discovering their antioxidant activity. The derivative 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one showed the highest antioxidant activity among the series obtained, suggesting potential for further research in this area (López et al., 2016).

3. Synthesis and Stereoisomerism Study

A study by Hoesch et al. (1977) delved into the synthesis and stereoisomerism of 2,3-Diaryl- and 2,3-Dialkyl-1-phthalimido-azimines. This research contributed to understanding the properties and behaviors of a new class of compounds, the open-chain azimines, which have significant implications in the field of organic chemistry (Hoesch et al., 1977).

4. Formation of 2H-Azirines

Anderson et al. (1973) investigated the formation of 2H-azirines through the oxidation of N-aminophthalimide in the presence of alkynes. This study proposed a mechanism for the reaction, contributing valuable insights into the field of organic chemistry and the understanding of reactive intermediates (Anderson et al., 1973).

5. One-Pot Preparation of N-Substituted Phthalimides

García et al. (1986) developed a method for the one-pot preparation of N-substituted phthalimides from azides and phthalic anhydride. This method operates under essentially neutral conditions, opening up new possibilities for the application of this reaction in the domain of carbohydrates (García et al., 1986).

6. Azide-Bearing Cofactor Mimics Synthesis

Comstock and Rajski (2004) synthesized novel cofactor mimics using an unconventional phthalimide cleavage procedure. This work is significant for biochemical research, especially in probing DNA and protein methylation patterns (Comstock & Rajski, 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-azidophenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O2/c15-17-16-11-7-3-4-8-12(11)18-13(19)9-5-1-2-6-10(9)14(18)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEFMGOGBMOTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phthalimidophenyl azide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

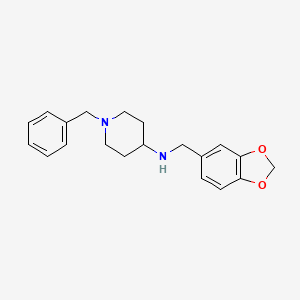

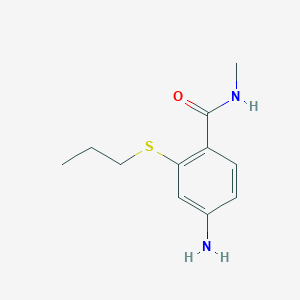

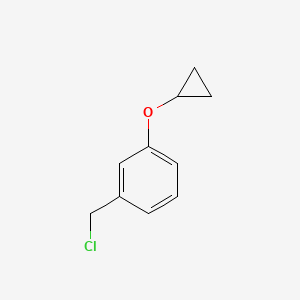

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3167467.png)

![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)